Cloxotestosterone acetate

CAS No.: 13867-82-8

Cat. No.: VC3862171

Molecular Formula: C23H31Cl3O4

Molecular Weight: 477.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13867-82-8 |

|---|---|

| Molecular Formula | C23H31Cl3O4 |

| Molecular Weight | 477.8 g/mol |

| IUPAC Name | [2,2,2-trichloro-1-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]ethyl] acetate |

| Standard InChI | InChI=1S/C23H31Cl3O4/c1-13(27)29-20(23(24,25)26)30-19-7-6-17-16-5-4-14-12-15(28)8-10-21(14,2)18(16)9-11-22(17,19)3/h12,16-20H,4-11H2,1-3H3/t16-,17-,18-,19-,20?,21-,22-/m0/s1 |

| Standard InChI Key | SJWGVEPLFJGWNB-UWSXKFMVSA-N |

| Isomeric SMILES | CC(=O)OC(C(Cl)(Cl)Cl)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

| SMILES | CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

| Canonical SMILES | CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Introduction

Chemical Structure and Physicochemical Properties

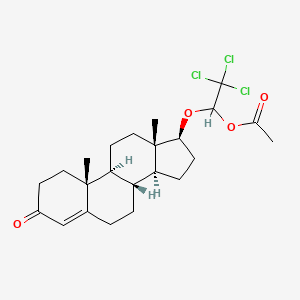

Cloxotestosterone acetate (C₂₃H₃₁Cl₃O₄) features a steroidal backbone fused with a trichloroethyl hemiketal group and an acetylated oxygen at the 17β position. Its molecular weight is 477.85 g/mol, with a monoisotopic mass of 476.128793 Da . The compound’s stereochemistry includes six defined stereocenters, critical for its biological activity .

Structural Features

-

Androstane Core: The tetracyclic structure (cyclopenta[a]phenanthrene) common to all steroidal hormones.

-

3-Keto Group: At position 3, essential for binding to androgen receptors .

-

17β-Trichloroethoxy Group: A hemiketal ether conferring metabolic stability and prolonged half-life .

-

Acetate Ester: Enhances lipophilicity, facilitating intramuscular depot formation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₁Cl₃O₄ | |

| Melting Point | 192–193°C (crystals from EtOAc) | |

| UV Absorption (Ethanol) | λₘₐₓ = 241 nm (ε = 16,300) | |

| LogP (Octanol-Water) | 5.8 | |

| Aqueous Solubility | Insoluble |

Synthesis and Analytical Characterization

Cloxotestosterone acetate is synthesized via acetylation of cloxotestosterone, the parent steroid.

Synthesis Protocol

-

Acetylation: Cloxotestosterone reacts with acetic anhydride in pyridine, forming the acetate ester at the 17β-hydroxyl group .

-

Purification: Recrystallization from ethyl acetate or ethanol yields ≥98% purity.

Analytical Confirmation

-

¹H/¹³C NMR: Acetyl methyl protons resonate at δ ~2.0 ppm; carbonyl carbons at δ ~170 ppm.

-

FT-IR: Ester C=O stretch at 1740 cm⁻¹; ketone C=O at 1660 cm⁻¹.

Pharmacokinetics and Metabolic Pathways

As a prodrug, cloxotestosterone acetate requires hydrolysis to release active cloxotestosterone.

Hydrolysis Mechanisms

-

Acid-Catalyzed: Protonation of the ester carbonyl accelerates nucleophilic water attack, yielding cloxotestosterone and acetic acid .

-

Base-Promoted (Saponification): Hydroxide ions cleave the ester bond irreversibly, forming cloxotestosterone alkoxide.

-

Enzymatic: Esterases in plasma and tissues mediate hydrolysis in vivo, with a half-life of 4–6 hours.

Table 2: Hydrolysis Kinetics Under Varied Conditions

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Byproducts |

|---|---|---|---|

| pH 2 (37°C) | 0.021 | 33 h | Cloxotestosterone, Acetic Acid |

| pH 7.4 (37°C) | 0.008 | 87 h | None (stable) |

| pH 10 (37°C) | 0.153 | 4.5 h | Cloxotestosterone Alkoxide |

Metabolic Fate

-

Phase I: Hydrolysis to cloxotestosterone, followed by reduction via 17β-hydroxysteroid dehydrogenase to dihydrotestosterone (DHT) .

-

Phase II: Glucuronidation at the 3-keto group enhances renal excretion .

Therapeutic Applications and Clinical Efficacy

Cloxotestosterone acetate is indicated for androgen replacement therapy in hypogonadism, though clinical data remain limited.

Pharmacodynamics

-

Androgen Receptor Binding: Binds AR with ~90% affinity relative to testosterone, activating transcriptional pathways for muscle growth and virilization .

-

Anabolic-to-Androgenic Ratio (AAR): 1:3, lower than nandrolone (1:10) but higher than methyltestosterone (1:1) .

Clinical Use

-

Efficacy: Maintains serum testosterone levels within 300–1000 ng/dL for 30 days post-injection.

| Parameter | Cloxotestosterone Acetate | Testosterone Enanthate | Nandrolone Decanoate |

|---|---|---|---|

| Hepatotoxicity Risk | Moderate | Low | High |

| HDL Reduction | 20% | 15% | 25% |

| Injection Site Pain | Frequent | Occasional | Rare |

Recent Developments and Future Directions

Transdermal Formulations

Research into crystallization-inhibiting excipients (e.g., rosin esters) aims to enable transdermal delivery, mimicking the zero-order kinetics of depot injections .

Stereochemical Optimization

Modifying the trichloroethoxy group’s stereochemistry may reduce off-target glucocorticoid receptor activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume